3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
Description
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a trifluoroacetyl (Tfa) group at the 1-position and an ethyl substituent at the 3-position of the pyrrolidine ring. The trifluoroacetyl group is a well-known protecting group in organic synthesis, particularly for amines, due to its electron-withdrawing properties and resistance to hydrolysis under mild conditions . This compound is classified as a high-quality pyrrolidine derivative with applications in pharmaceutical research and fine chemical synthesis, as noted in CymitQuimica’s catalog .
Properties
Molecular Formula |
C9H12F3NO3 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
3-ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c1-2-8(7(15)16)3-4-13(5-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16) |
InChI Key |
CVDKWKUABPTMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(C1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino acids or reduction of pyrrole derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Trifluoroacetylation: The trifluoroacetyl group is introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The pyrrolidine ring structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid, we compare it with structurally related pyrrolidine derivatives and carboxylic acid-containing compounds.
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects on Reactivity and Stability: The trifluoroacetyl (Tfa) group in the target compound contrasts with the methyl group in the (±)-(3R,4S) analog . The tert-butyl group in the (3S,4R) derivative provides steric shielding, improving metabolic stability but reducing solubility—a trade-off absent in the ethyl-substituted target compound .
Biological and Synthetic Utility :
- The (±)-(3R,4S) analog’s ureido linkage and benzodioxol group suggest applications in central nervous system (CNS) drug discovery, whereas the target compound’s simpler structure may limit its direct therapeutic use .
- Chloropyridine derivatives like 3,6-dichloropyridine-2-carboxylic acid are typically employed in agrochemicals, highlighting divergent applications despite shared carboxylic acid functionality .
Synthetic Challenges: The discontinuation of the target compound may reflect difficulties in scaling up trifluoroacetylation or competing demand for alternative protecting groups (e.g., Teoc, Tcboc) noted in CAS Registry data .
Research Findings and Limitations
- Spectroscopic Data : The (±)-(3R,4S) analog’s FTIR and MS data (e.g., 1675 cm⁻¹ for carbonyl stretch, m/z 466) provide a benchmark for validating synthetic routes for similar pyrrolidine-carboxylic acids . Comparable data for the target compound are lacking, limiting direct comparisons.
- Purity and Yield : The (±)-(3R,4S) compound achieves >99% purity with 68% crude yield , suggesting efficient synthetic protocols. The target compound’s discontinuation implies lower feasibility or market demand despite structural simplicity.
- Functional Group Synergy : Trifluoroacetyl and carboxylic acid groups may synergize in metal-organic frameworks (MOFs) or enzyme inhibition, but empirical studies are needed to confirm this.
Biological Activity
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoroacetyl group is known for enhancing the pharmacological properties of various compounds, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The chemical structure of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can be represented as follows:
This compound features a pyrrolidine ring with an ethyl group and a trifluoroacetyl moiety, which contributes to its biological activity.
The biological activity of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoroacetyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures can inhibit arginase enzymes, which are involved in various metabolic pathways .
- Modulation of Receptor Activity : Compounds containing trifluoromethyl groups have been observed to interact with neurotransmitter receptors, influencing their signaling pathways. This interaction can lead to alterations in physiological responses such as pain perception and mood regulation .
Case Studies and Research Findings
-
Arginase Inhibition :
- A study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives indicated that modifications at the nitrogen and carbon positions significantly affected arginase inhibition. Compounds structurally similar to 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid showed IC50 values in the nanomolar range against arginase I and II .
- Neurotransmitter Interaction :
- Antimicrobial Activity :
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic pathways for 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves functionalizing the pyrrolidine ring with trifluoroacetyl and ethyl groups. Key steps include:
- Starting materials : Pyrrolidine derivatives, trifluoroacetylating agents (e.g., trifluoroacetic anhydride), and ethylation reagents.
- Reaction conditions :
- Temperature : Controlled heating (e.g., 50–80°C) to avoid decomposition of labile intermediates .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Purification : Chromatography or recrystallization is critical to achieve >95% purity, as by-products like unreacted trifluoroacetyl groups or ethylated isomers are common .
Q. How does the trifluoroacetyl group influence the compound’s reactivity in biological systems?
Answer: The trifluoroacetyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymes or receptors. This property is leveraged in:
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : NMR identifies trifluoroacetyl group integrity, while NMR resolves pyrrolidine ring conformation .
- LC-MS : Monitors reaction progress and detects impurities (e.g., de-ethylated by-products) .
- X-ray crystallography : Resolves stereochemistry at the 3-ethyl position, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can enantiomeric purity of the compound be ensured during synthesis, and what are the implications of chirality on biological activity?
Answer:
- Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis to separate enantiomers .
- Biological implications :
- The (S)-enantiomer may exhibit higher affinity for target proteins due to steric complementarity, as observed in analogous pyrrolidine-based inhibitors .
- In vitro assays (e.g., IC measurements) must specify enantiomeric composition to avoid skewed data .
Q. What strategies mitigate side reactions during trifluoroacetylation, such as over-acylation or ring-opening?
Answer:
- Controlled stoichiometry : Limiting trifluoroacetylating agent to 1.1 equivalents minimizes over-acylation .
- Protecting groups : Temporary protection of the carboxylic acid moiety (e.g., tert-butyl esters) prevents nucleophilic attack on the pyrrolidine ring .
- Low-temperature reactions : Conducting acylation at 0–4°C reduces ring strain-induced degradation .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous buffers for biological assays?
Answer:
- pH dependence : The carboxylic acid group (pK ~3–4) protonates in acidic conditions, reducing solubility. Buffers near physiological pH (7.4) optimize stability .
- Solvent compatibility :
Q. What computational methods predict the compound’s binding modes with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases or proteases), prioritizing hydrogen bonds between the carboxylic acid and catalytic residues .
- MD simulations : Assess stability of predicted complexes over 100-ns trajectories, with RMSD <2 Å indicating viable binding poses .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s cytotoxicity. How can researchers design experiments to resolve this?
Answer:
Q. How should researchers address discrepancies in reported synthetic yields (40–80%)?
Answer:
- Reproducibility checks :
- Verify solvent dryness (e.g., molecular sieves for THF) and reagent quality (e.g., trifluoroacetic anhydride purity >99%) .
- Optimize reaction scale: Microscale (1–10 mg) often has lower yields due to surface adsorption; gram-scale reactions improve consistency .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 50–80°C | Higher temps risk decomposition | |
| Trifluoroacetylating Agent | 1.1 equivalents | Minimizes over-acylation | |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
Q. Table 2. Analytical Benchmarks for Quality Control
| Technique | Critical Parameters | Acceptance Criteria | Reference |
|---|---|---|---|
| NMR | δ -70 to -75 ppm (CF) | Single peak, no splitting | |
| LC-MS | Retention time ±0.2 min | [M+H] = calculated mass |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
